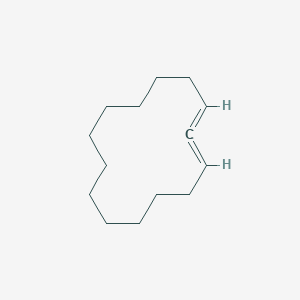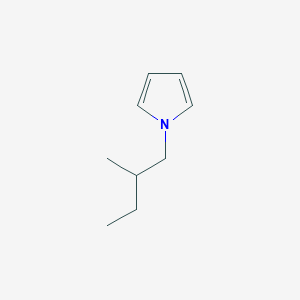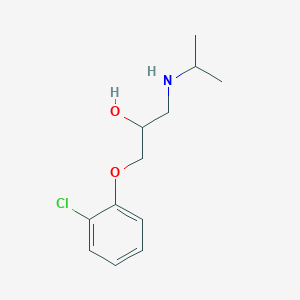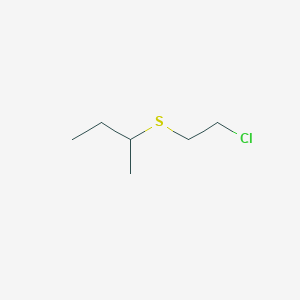
2-Chloroethyl-sec-butyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.
化学反応の分析
Types of Reactions
2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学的研究の応用
2-Chloroethyl-sec-butyl sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur mustards.
Biology: Investigated for its effects on cellular structures and functions.
Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.
Industry: Used in the development of protective materials and decontamination agents.
作用機序
The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.
Bis(2-chloroethyl) sulfide:
2-Chloroethyl methyl sulfide: A less toxic analog used in research.
Uniqueness
2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
20818-34-2 |
|---|---|
分子式 |
C6H13ClS |
分子量 |
152.69 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |
InChIキー |
SZWKDLZVWXCJGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


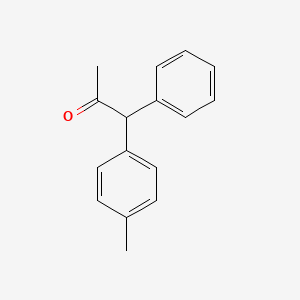
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
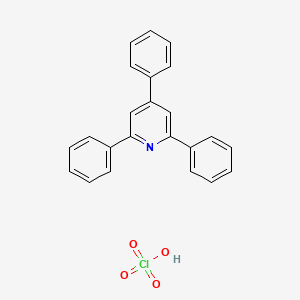
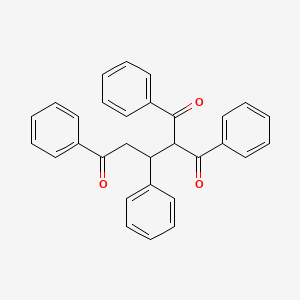
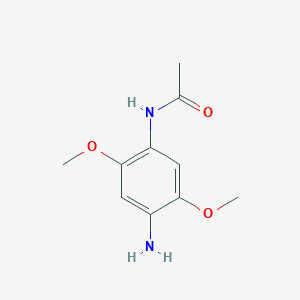
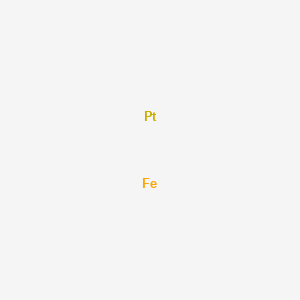
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
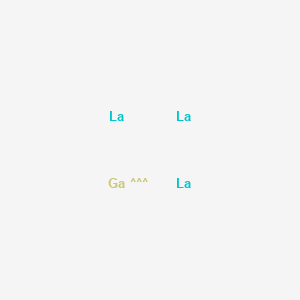
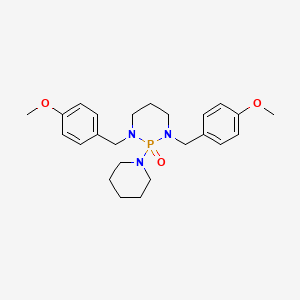
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
